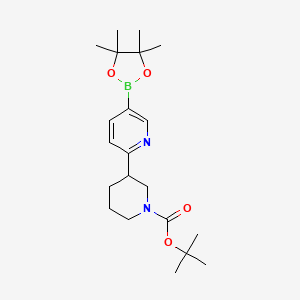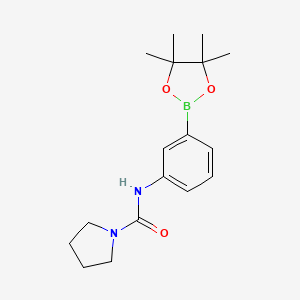
6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole
Vue d'ensemble
Description
6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole, also known as DBDPC, is a heterocyclic compound that is widely used in scientific research. It has been used in a variety of applications, such as organic synthesis, chemical reactions, and biological studies. DBDPC is a versatile compound with unique properties that make it ideal for a variety of laboratory experiments.
Applications De Recherche Scientifique
Photoconductive and Photoluminescent Properties
6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole derivatives have been studied for their photoconductive and photoluminescent properties. They are found to be glass-forming materials with significant photoemission spectra and potential for use in optoelectronic devices (Balionyte et al., 2004).
Electroluminescent Device Applications
These compounds are also utilized in electroluminescent devices. Their derivatives have been tested as hole transporting layers in OLED devices, showing promising results in device performance (Rasymaite et al., 2013).
Charge Transporting Materials for OLED Devices
In the context of OLED devices, 3,3'-bicarbazole structural derivatives have shown to be effective charge transporting materials. They exhibit properties conducive to use in systems with phosphorescent iridium (III) complex emitters (Rudušs et al., 2018).
Luminescent Copper Iodide Complexes
Bicarbazole compounds have been synthesized and characterized for their application in codepositing luminescent copper iodide complexes. These complexes have potential applications in organic light-emitting diodes (Rui et al., 2017).
Bipolar Host Materials for PhOLEDs
Bicarbazole/nitrogen heterocycle-based bipolar host materials have been developed for efficient green phosphorescent organic light-emitting diodes (PhOLEDs). These materials combine the advantages of bicarbazole and nitrogen heterocycles (Liu et al., 2020).
Analyse Biochimique
Biochemical Properties
6,6’-Dibromo-9,9’-diphenyl-3,3’-bicarbazole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine atoms can form halogen bonds with amino acid residues in proteins, potentially affecting enzyme activity. Additionally, its aromatic rings can engage in π-π interactions with other aromatic compounds, influencing protein folding and stability .
Cellular Effects
The effects of 6,6’-Dibromo-9,9’-diphenyl-3,3’-bicarbazole on cells are diverse. It can influence cell signaling pathways by interacting with membrane receptors and intracellular signaling molecules. This compound has been shown to affect gene expression by binding to DNA or transcription factors, thereby modulating the transcription of specific genes. Furthermore, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of metabolites .
Molecular Mechanism
At the molecular level, 6,6’-Dibromo-9,9’-diphenyl-3,3’-bicarbazole exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, altering their structure and function. The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or directly binding to DNA, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,6’-Dibromo-9,9’-diphenyl-3,3’-bicarbazole can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 6,6’-Dibromo-9,9’-diphenyl-3,3’-bicarbazole vary with different dosages in animal models. At low doses, the compound may have minimal effects on physiological processes. At higher doses, it can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers significant biological responses .
Metabolic Pathways
6,6’-Dibromo-9,9’-diphenyl-3,3’-bicarbazole is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, potentially causing cellular damage. The compound may also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Transport and Distribution
Within cells and tissues, 6,6’-Dibromo-9,9’-diphenyl-3,3’-bicarbazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and lipid droplets. This localization can influence its biological activity and toxicity .
Propriétés
IUPAC Name |
3-bromo-6-(6-bromo-9-phenylcarbazol-3-yl)-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22Br2N2/c37-25-13-17-35-31(21-25)29-19-23(11-15-33(29)39(35)27-7-3-1-4-8-27)24-12-16-34-30(20-24)32-22-26(38)14-18-36(32)40(34)28-9-5-2-6-10-28/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIPHPNQFUCDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=C5C=C(C=C6)Br)C7=CC=CC=C7)C8=C2C=CC(=C8)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
354135-75-4 | |
| Record name | 6,6'-Dibromo-9,9'-diphenyl-3,3'-bicarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















